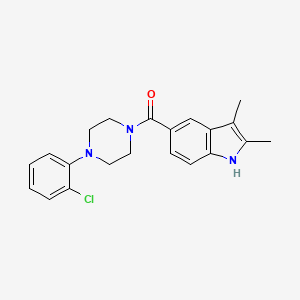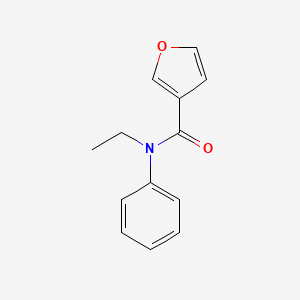
(4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is a complex organic molecule that combines a piperazine ring with an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Indole-2,3-diones
Reduction: Reduced indole derivatives
Substitution: Halogenated, nitrated, or sulfonated indole derivatives
科学研究应用
Chemistry
In chemistry, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. It has been investigated for its potential as an antidepressant, anxiolytic, and antipsychotic agent due to its ability to interact with serotonin and dopamine receptors .
Industry
In the pharmaceutical industry, this compound is used in the research and development of new therapeutic agents. Its ability to modulate neurotransmitter activity makes it a valuable candidate for treating neurological disorders .
作用机制
The mechanism of action of (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s indole moiety allows it to bind effectively to these receptors, influencing mood, cognition, and behavior .
相似化合物的比较
Similar Compounds
- (4-(2-chlorophenyl)piperazin-1-yl)(1H-indol-3-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(2-methyl-1H-indol-5-yl)methanone
- (4-(2-chlorophenyl)piperazin-1-yl)(3,4-dimethyl-1H-indol-5-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-chlorophenyl)piperazin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone is unique due to the specific positioning of the methyl groups on the indole ring. This structural feature can influence its binding affinity and selectivity for neurotransmitter receptors, potentially leading to different pharmacological profiles and therapeutic effects .
属性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-14-15(2)23-19-8-7-16(13-17(14)19)21(26)25-11-9-24(10-12-25)20-6-4-3-5-18(20)22/h3-8,13,23H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDKZVHUILQKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(Aminomethyl)pyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B7601870.png)
![2-[4-(3-Fluoro-4-methoxybenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7601872.png)
![2-[4-[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601873.png)
![2-[4-[2-(2-Methoxyphenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601881.png)
![2-[4-(1-Benzofuran-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601882.png)
![2-[4-(2-Phenoxypropanoyl)morpholin-3-yl]acetic acid](/img/structure/B7601889.png)
![2-[4-(4-Acetyl-1-methylpyrrole-2-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601895.png)
![2-[4-[2-(2,6-Difluorophenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601899.png)
![2-[4-(2,3-Dihydro-1-benzofuran-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601902.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601915.png)
![2-[4-(1H-indole-7-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601918.png)
![2-[4-(2-Phenylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7601922.png)

![3-[[2-(3,4-Difluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7601953.png)
